5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid
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Overview
Description
5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid is a complex organic compound that features a benzofuran core substituted with a pyrazole ring and a carboxylic acid group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the chlorination and carboxylation of the intermediate compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- N’-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides
- 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid
Uniqueness
5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both benzofuran and pyrazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
93065-38-4 |
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Molecular Formula |
C18H11ClN2O3 |
Molecular Weight |
338.7 g/mol |
IUPAC Name |
5-chloro-3-(1-phenylpyrazol-4-yl)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C18H11ClN2O3/c19-12-6-7-15-14(8-12)16(17(24-15)18(22)23)11-9-20-21(10-11)13-4-2-1-3-5-13/h1-10H,(H,22,23) |
InChI Key |
BLXCMJGSKLSBOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=C(OC4=C3C=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
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